(S)-(-)-N,N-DIMETHYL-1-FERROCENYLETHYLAMINE

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

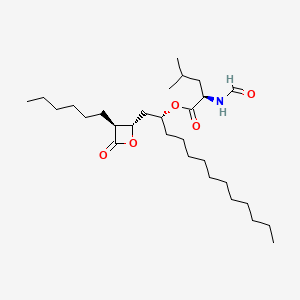

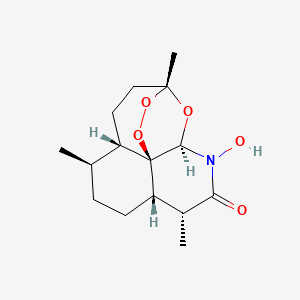

(S)-(-)-N,N-Dimethyl-1-ferrocenylethylamine is a chiral amine compound that features a ferrocene moiety. Ferrocene, an organometallic compound consisting of two cyclopentadienyl rings bound on opposite sides of a central iron atom, imparts unique properties to the molecule. The chiral nature of this compound makes it particularly interesting for applications in asymmetric synthesis and catalysis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (S)-(-)-N,N-Dimethyl-1-ferrocenylethylamine typically involves the following steps:

Preparation of the Chiral Intermediate: The chiral intermediate can be synthesized through the resolution of racemic mixtures or by using chiral starting materials.

Formation of the Ferrocenyl Moiety: The ferrocene unit is introduced via a Grignard reaction or a Friedel-Crafts acylation, followed by reduction.

N,N-Dimethylation: The final step involves the N,N-dimethylation of the chiral intermediate using reagents such as formaldehyde and formic acid or methyl iodide in the presence of a base.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalytic methods and continuous flow processes are often employed to enhance efficiency and yield.

Types of Reactions:

Oxidation: The ferrocene moiety can undergo oxidation to form ferrocenium ions.

Reduction: Reduction reactions can convert ferrocenium ions back to ferrocene.

Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as ferric chloride or ceric ammonium nitrate are commonly used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Substitution: Conditions typically involve bases like sodium hydride or potassium tert-butoxide.

Major Products:

Oxidation: Formation of ferrocenium salts.

Reduction: Regeneration of the ferrocene moiety.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

(S)-(-)-N,N-Dimethyl-1-ferrocenylethylamine has a wide range of applications in scientific research:

Chemistry: Used as a chiral ligand in asymmetric catalysis and as a building block in the synthesis of complex molecules.

Biology: Investigated for its potential as a bioactive molecule due to its unique structural features.

Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.

Wirkmechanismus

The mechanism of action of (S)-(-)-N,N-Dimethyl-1-ferrocenylethylamine involves its interaction with molecular targets through its chiral amine and ferrocene moieties. The ferrocene unit can participate in redox reactions, while the chiral amine can engage in stereoselective interactions with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

®-(+)-N,N-Dimethyl-1-ferrocenylethylamine: The enantiomer of the compound .

N,N-Dimethyl-1-ferrocenylethylamine: The racemic mixture.

Ferrocenylmethylamine: A related compound with a similar ferrocene moiety but different substitution pattern.

Uniqueness: (S)-(-)-N,N-Dimethyl-1-ferrocenylethylamine is unique due to its chiral nature and the presence of both the ferrocene and dimethylamine groups. This combination imparts distinct stereochemical and electronic properties, making it valuable for specific applications in asymmetric synthesis and catalysis.

Eigenschaften

CAS-Nummer |

31886-57-4 |

|---|---|

Molekularformel |

C14H19FeN |

Molekulargewicht |

257.15 g/mol |

IUPAC-Name |

cyclopenta-1,3-diene;(1S)-1-cyclopenta-1,3-dien-1-yl-N,N-dimethylethanamine;iron(2+) |

InChI |

InChI=1S/C9H14N.C5H5.Fe/c1-8(10(2)3)9-6-4-5-7-9;1-2-4-5-3-1;/h4-8H,1-3H3;1-5H;/q2*-1;+2/t8-;;/m0../s1 |

InChI-Schlüssel |

UNMQCGHIBZALKM-JZGIKJSDSA-N |

Isomerische SMILES |

C[C@@H](C1=CC=C[CH-]1)N(C)C.[CH-]1C=CC=C1.[Fe+2] |

Kanonische SMILES |

CC(C1=CC=C[CH-]1)N(C)C.[CH-]1C=CC=C1.[Fe+2] |

Synonyme |

(S)-(-)-[1-(DIMETHYLAMINO)ETHYL]FERROCENE; (S)-(-)-N,N-DIMETHYL-1-FERROCENYLETHYLAMINE; (S)-(-)-N,N-Dimethyl-1-ferroceneylethylamine; (S)-alpha-(N,N-Dimethylamino)ethylferrocene,; (S)-(-)-N N-DIMETHYL-1-FERROCENYL- &; Ferrocene, (1S)-1-(dimethylamino) |

Herkunft des Produkts |

United States |

Q1: What is the primary application of (S)-(-)-N,N-Dimethyl-1-ferrocenylethylamine in the context of the provided research papers?

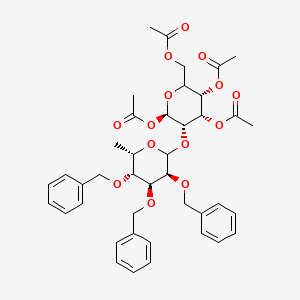

A1: this compound functions as a versatile chiral auxiliary in asymmetric synthesis. It serves as a starting material for designing and synthesizing chiral ligands, specifically diferrocenylphosphine-diamines [, ]. These ligands have potential applications in enantioselective catalysis, enabling the production of optically active compounds.

Q2: How does the structure of this compound-derived catalysts influence their enantioselectivity?

A2: Research indicates that the enantioselectivity of catalysts derived from this compound is sensitive to steric factors []. Increasing the steric bulk of substituents near the C-O (hydroxyl) and C-N (amine) bonds of the catalyst generally leads to enhanced enantioselectivity in reactions like the addition of dialkylzincs to aldehydes. This suggests that larger substituents create a more defined chiral environment around the catalytic center, favoring the formation of one enantiomer over the other.

Q3: Can you provide an example of a specific chiral compound synthesized using this compound as a starting material?

A3: One example is the synthesis of chiral diferrocenylphosphine-diamine 5c, [(η5‐C5H5)Fe{(η5‐C5H3)PPh2CH(CH3)N(CH2)2(CH2)2NCH(CH3)PPh2‐(η5‐C5H3)}Fe(η5‐C5H5)], as described in []. This compound, characterized by X-ray crystallography, demonstrates the successful incorporation of this compound into a more complex chiral structure.

Q4: What is the significance of the "Z" shape and the piperazine ring in compound 5c, derived from this compound?

A4: The "Z" shape and the piperazine ring in compound 5c are crucial structural features that contribute to its chirality []. The piperazine ring adopts a chair conformation, and the specific configuration of substituents on this ring, along with the overall "Z" shape of the molecule, dictates the enantiomeric form of the compound. This highlights the importance of controlled molecular architecture in designing effective chiral ligands and catalysts.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S,9R)-11-amino-1,5,9-trimethyl-14,15,16-trioxa-11-azatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one](/img/structure/B1141109.png)

![sodium;4-[2-[7-[3,3-dimethyl-5-[[(2S,3R,4R)-2,3,4,5,6-pentahydroxyhexyl]carbamoyl]-1-(4-sulfonatobutyl)indol-1-ium-2-yl]hepta-2,4,6-trienylidene]-3,3-dimethyl-5-[[(5R)-2,3,4,5,6-pentahydroxyhexyl]carbamoyl]indol-1-yl]butane-1-sulfonate](/img/structure/B1141111.png)

![[(3R,4S,5S,6S)-4,5-diacetyloxy-2-(hydroxymethyl)-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl] acetate](/img/structure/B1141118.png)

![[(3R,4S,5S,6S)-4,5-diacetyloxy-6-(4-methyl-2-oxochromen-7-yl)oxy-2-(trityloxymethyl)oxan-3-yl] acetate](/img/structure/B1141119.png)

![[3,4,5-Triacetyloxy-6-[(3,4,5-triacetyloxy-6-hydroxyoxan-2-yl)methoxy]oxan-2-yl]methyl acetate](/img/structure/B1141120.png)

![9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),2(6),7(12),8,10,14,16-heptaen-3-one](/img/structure/B1141125.png)